molecular formula C10H9N3O3 B2597207 methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate CAS No. 102117-93-1

methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate

Cat. No.: B2597207
CAS No.: 102117-93-1
M. Wt: 219.2
InChI Key: AUTYUOCIJUZEBP-UHFFFAOYSA-N
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Description

Methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate is a chemical compound with a unique structure that includes a benzotriazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor to form the benzotriazine ring, followed by esterification to introduce the methyl acetate group. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce more reduced forms of the original compound.

Scientific Research Applications

Methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate is unique due to its specific functional groups and the resulting chemical properties

Properties

IUPAC Name

methyl 2-(4-oxo-1,2,3-benzotriazin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-16-9(14)6-13-10(15)7-4-2-3-5-8(7)11-12-13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTYUOCIJUZEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C2=CC=CC=C2N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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